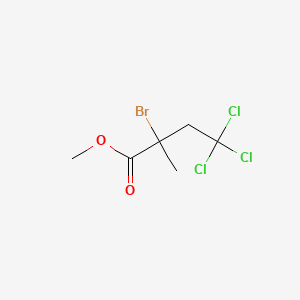![molecular formula C13H19GeNO2 B14429032 1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 82316-52-7](/img/structure/B14429032.png)
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[333]undecane is a unique organogermanium compound It belongs to the class of germatranes, which are characterized by a bicyclic structure containing germanium, nitrogen, and oxygen atoms
Preparation Methods
The synthesis of 1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of phenylgermanium trichloride with a suitable amine and an alcohol. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium oxides, while substitution reactions can produce a variety of functionalized germatranes.
Scientific Research Applications
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its use in drug delivery systems and as a component in pharmaceuticals due to its unique structural properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium and exhibits different reactivity and applications.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane:
1-Phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This compound has an additional oxygen atom, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific combination of germanium, nitrogen, and oxygen atoms, which confer distinct chemical and physical properties.
Properties
CAS No. |
82316-52-7 |
|---|---|
Molecular Formula |
C13H19GeNO2 |
Molecular Weight |
293.92 g/mol |
IUPAC Name |
1-phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19GeNO2/c1-2-5-13(6-3-1)14-7-4-8-15(9-11-16-14)10-12-17-14/h1-3,5-6H,4,7-12H2 |
InChI Key |
ATNHJNFMMUQEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCO[Ge](C1)(OCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)

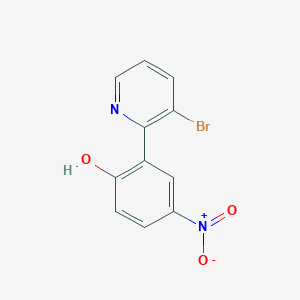
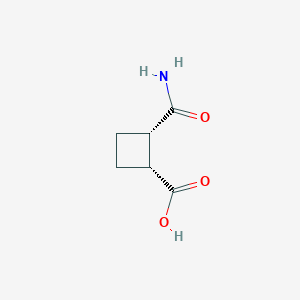
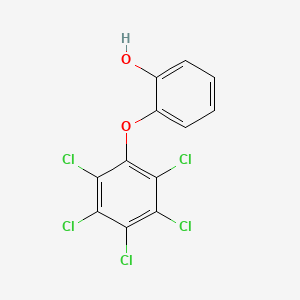
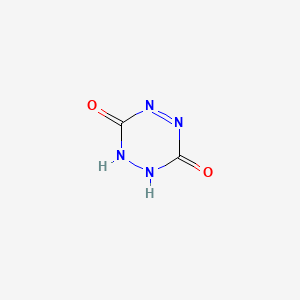
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)
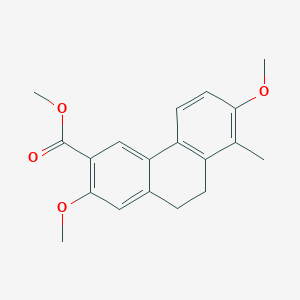
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
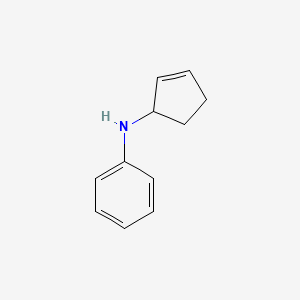

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
